molecular formula C14H40ClO2P4Ru B3334512 Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate CAS No. 88968-54-1

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate

Cat. No.: B3334512
CAS No.: 88968-54-1
M. Wt: 500.9 g/mol
InChI Key: ZFYDWOCBCWZINL-UHFFFAOYSA-M
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Description

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is a coordination compound with the chemical formula C14H39ClO2P4Ru. It is a ruthenium-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in catalyzing a range of reactions, making it valuable in both academic research and industrial applications .

Preparation Methods

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is typically synthesized by reacting ruthenium(III) chloride with trimethylphosphine in an acetate solvent. The reaction conditions often involve a controlled temperature and atmosphere to ensure the desired product is obtained. The general reaction can be represented as follows:

RuCl3+4PMe3+CH3COOH(PMe3)4Ru(Cl)(OAc)\text{RuCl}_3 + 4 \text{PMe}_3 + \text{CH}_3\text{COOH} \rightarrow \text{(PMe}_3\text{)}_4\text{Ru(Cl)(OAc)} RuCl3​+4PMe3​+CH3​COOH→(PMe3​)4​Ru(Cl)(OAc)

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Chemical Reactions Analysis

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: The chloride and acetate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate involves the coordination of the ruthenium center with various ligands. The compound can facilitate electron transfer and bond formation/breaking processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .

Comparison with Similar Compounds

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other ruthenium-based catalysts, such as:

  • Ruthenium(II) tris(bipyridine) chloride
  • Ruthenium(II) carbonyl complexes
  • Ruthenium(II) arene complexes

These compounds share similar catalytic properties but differ in their ligand structures and specific applications. This compound is unique due to its combination of chloride and acetate ligands, which provide a balance of stability and reactivity .

Properties

IUPAC Name

acetic acid;chlororuthenium;trimethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDWOCBCWZINL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H40ClO2P4Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate
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Reactant of Route 6
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